Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants at 70°C for several hours and then allowing them to cool to room temperature overnight.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis and reaction optimization would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .
Scientific Research Applications
Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Properties
CAS No. |
357207-81-9 |
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Molecular Formula |
C18H17N3O4 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H17N3O4/c1-12-3-9-15(10-4-12)20-16(22)17(23)21-19-11-13-5-7-14(8-6-13)18(24)25-2/h3-11H,1-2H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
DNDRMQUMSGCECX-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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